![molecular formula C18H17N5O3 B5487065 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-2H-tetrazol-2-yl)propanamide](/img/structure/B5487065.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-2H-tetrazol-2-yl)propanamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-2H-tetrazol-2-yl)propanamide, also known as BDP-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel and potent inhibitor of a specific protein that plays a crucial role in various biological processes.
Scientific Research Applications
Gene Therapy
CBKinase1_000425: has been implicated in gene therapy research, particularly in identifying hurdles to patient access to gene therapies. The compound may play a role in the development of therapies and the assessment of their value, considering factors like affordability and ethical considerations .
Plant Biology
In plant biology, CBKinase1_000425 is associated with the Receptor for Activated C Kinase1B (RACK1B), which impacts salinity-induced senescence in rice leaves. This research could lead to the development of crops that are more resistant to environmental stressors .
Reactive Oxygen Species Signaling
The compound is also relevant in studies of reactive oxygen species (ROS) signaling in plants. It may be involved in the regulation of seed germination, growth, and response to environmental stresses .
Educational Research
While not directly linked to the compound, the identifier “Oprea1_584806” is associated with educational research assets, suggesting the compound could be used in educational settings to enhance learning about scientific research and applications .
Operations Research
The identifier “Oprea1_099695” is related to operations research, indicating potential applications of CBKinase1_000425 in optimizing various organizational processes, such as inventory management, production planning, and healthcare operations .
Breast Cancer Research
“Oprea1_099695” is also connected to a Phase 3 study of a drug for treating ER+, HER2– advanced or metastatic breast cancer, hinting at the compound’s possible use in cancer treatment research .
Ethnobotanical Research
The identifier “CBKinase1_012825” is linked to ethnobotanical research, where the compound could be used to study the interaction between people and plants, particularly in the context of traditional medicine and cultural practices .
Photosynthesis and Crop Yield
Lastly, CBKinase1_012825 is involved in research on photosynthesis and crop yield, particularly in understanding the molecular mechanisms of salinity-induced senescence and its impact on crop productivity .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyltetrazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12(23-21-17(20-22-23)13-5-3-2-4-6-13)18(24)19-14-7-8-15-16(11-14)26-10-9-25-15/h2-8,11-12H,9-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZGUKAEYXQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3N=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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